

Comparative Spectroscopic Analysis of 2-(2-Aminoethylamino)ethanethiol and its Alternatives

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Compound of Interest

Compound Name: 2-(2-Aminoethylamino)ethanethiol

Cat. No.: B1656273

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This guide provides a detailed spectroscopic comparison of **2-(2-Aminoethylamino)ethanethiol**, a versatile aminothiols, with other common thiol-containing compounds such as cysteamine, dithiothreitol (DTT), and 2-mercaptoethanol. The information is intended for researchers, scientists, and drug development professionals who utilize these compounds in various applications, from coordination chemistry to biochemistry.

Introduction to 2-(2-Aminoethylamino)ethanethiol

2-(2-Aminoethylamino)ethanethiol is a trifunctional molecule containing a primary amine, a secondary amine, and a thiol group. This structure allows it to act as an effective tridentate ligand, binding metal ions through its sulfur and nitrogen atoms[1]. Its functional groups also make it a subject of interest in polymer science and biochemical studies investigating thiol-disulfide exchange mechanisms[1]. Spectroscopic analysis is crucial for confirming its structure, purity, and behavior in different chemical environments.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic features of **2-(2-Aminoethylamino)ethanethiol** and its common alternatives. This data is essential for distinguishing these compounds and understanding their electronic and structural properties.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group
2-(2-Aminoethylamino)ethanethiol	3300–3500	N-H stretch (amine)[1]
	2550–2600	S-H stretch (thiol)[1]
Cysteamine (2-Aminoethanethiol)	~3300-3500	N-H stretch
	~2550	S-H stretch
Dithiothreitol (DTT)	~3350	O-H stretch
	~2550	S-H stretch
2-Mercaptoethanol (βME)	~3350	O-H stretch[2]
	~2550	S-H stretch[2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	Chemical Shift (δ ppm)	Multiplicity & Coupling	Assignment	Solvent
2-(2-Aminoethylamino)ethanethiol	2.7–3.1	multiplet	-CH ₂ -SH[1]	D ₂ O
2.4–2.6	triplet	-CH ₂ -NH ₂ [1]	D ₂ O	
Cysteamine	~2.9-3.1	triplet	-CH ₂ -SH	D ₂ O
~2.7-2.9	triplet	-CH ₂ -NH ₂	D ₂ O	
Dithiothreitol (DTT)	~3.7	multiplet	-CH(OH)	D ₂ O
~2.7	doublet of doublets	-CH ₂ -SH	D ₂ O	
2-Mercaptoethanol (βME)	~3.7	triplet	-CH ₂ -OH	CDCl ₃
~2.7	quartet	-CH ₂ -SH	CDCl ₃	
~1.6	triplet	-SH	CDCl ₃	

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Weight (g/mol)	Key Fragment Ions (m/z) or Notes	Ionization Method
2-(2-Aminoethylamino)ethanethiol	120.22	120 (Parent ion without HCl)[1]	ESI/CI
Cysteamine	77.15	77 (M+), fragmentation involves loss of NH ₂ or SH	ESI/EI
Dithiothreitol (DTT)	154.25	Oxidized form (DTTox) shows m/z 151[3][4]	ESI
2-Mercaptoethanol (βME)	78.13	78 (M+), 60 (M-H ₂ O), 47 (M-CH ₂ OH)	EI

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous sample preparation and standardized instrument parameters. Below are generalized protocols for the key experiments cited.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquids: A thin film of the neat liquid (e.g., 2-Mercaptoethanol) is placed between two salt plates (e.g., NaCl or KBr).
 - Solids: The solid sample (e.g., **2-(2-Aminoethylamino)ethanethiol** dihydrochloride, Cysteamine hydrochloride, DTT) is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the solid with Nujol.
- Data Acquisition:
 - An FTIR spectrometer is used to acquire the spectrum.
 - A background spectrum of the empty sample holder (or pure KBr pellet) is collected first.

- The sample is placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

^1H NMR Spectroscopy

- Sample Preparation:
 - Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., D_2O , CDCl_3) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3- d_4 acid sodium salt (DSS), may be added.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard ^1H NMR pulse sequence is used to acquire the free induction decay (FID).
 - The FID is Fourier transformed to produce the frequency-domain NMR spectrum.
 - The spectrum is then phased, baseline-corrected, and referenced.

Mass Spectrometry (ESI-MS)

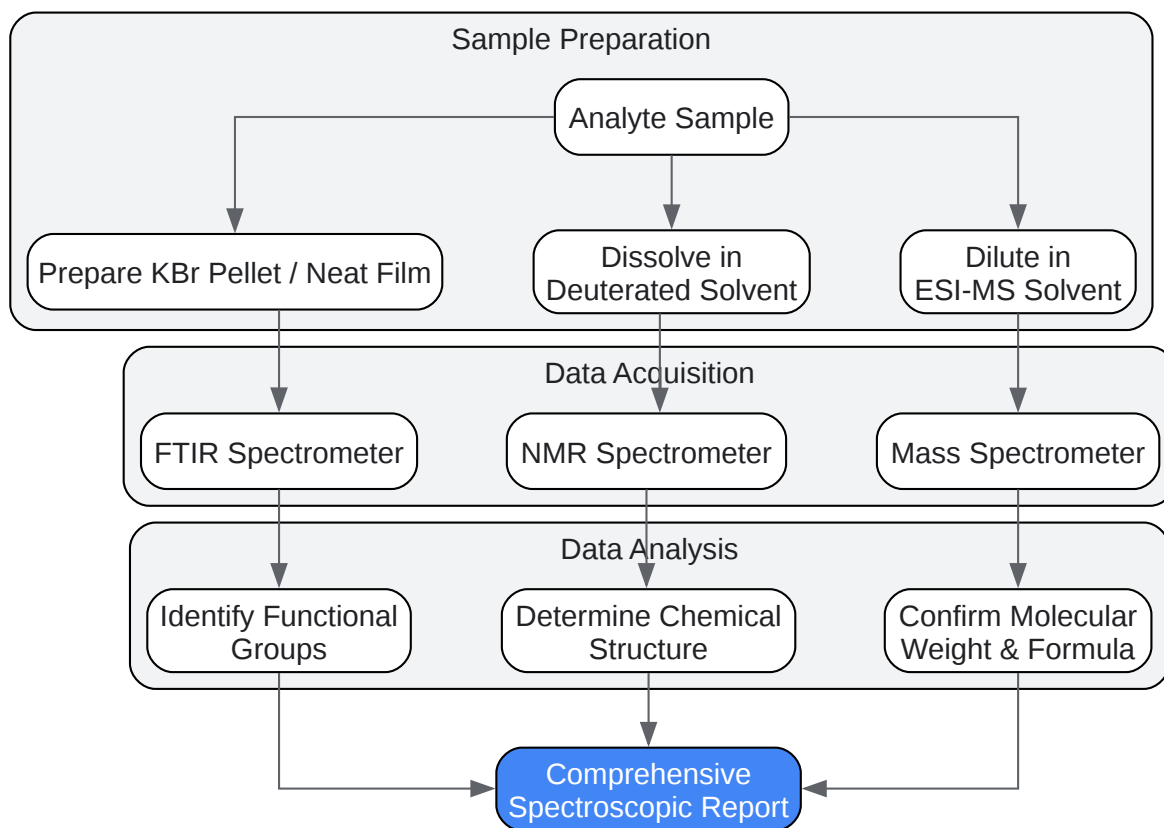
- Sample Preparation:
 - A dilute solution of the analyte is prepared in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.
 - The typical concentration is in the range of 1-10 $\mu\text{g/mL}$.
- Data Acquisition:

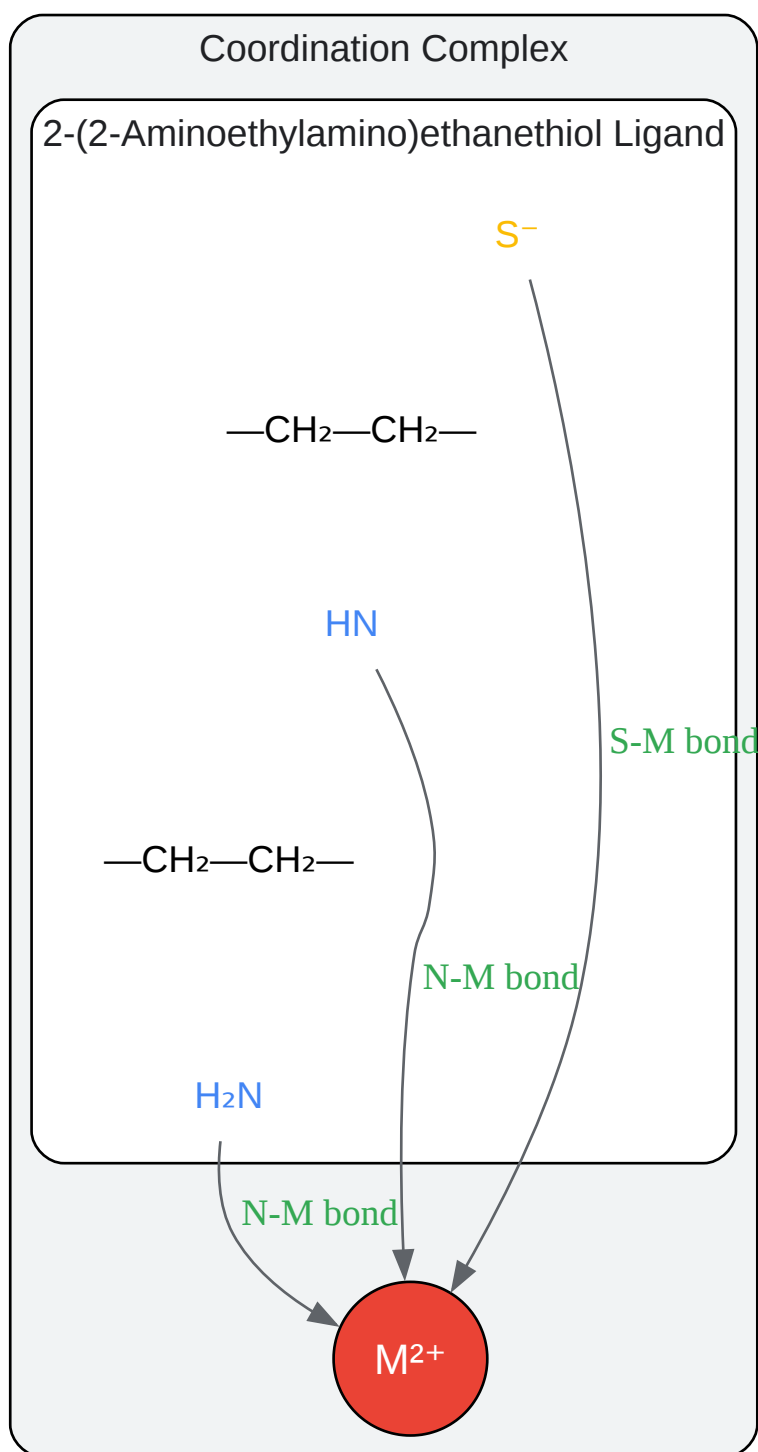
- The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer via a syringe pump or through a liquid chromatography (LC) system.
- The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the analyte.
- The mass analyzer is set to scan a relevant m/z range to detect the molecular ion and key fragment ions.
- For tandem MS (MS/MS), the molecular ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound.





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